molecular formula C8H7NO3 B1297905 4-Methyl-2-nitrobenzaldehyde CAS No. 20357-22-6

4-Methyl-2-nitrobenzaldehyde

Cat. No.: B1297905
CAS No.: 20357-22-6
M. Wt: 165.15 g/mol
InChI Key: FDYADQPZUDULNK-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrobenzaldehyde is an organic compound with the chemical formula C8H7NO3. It is a yellow crystalline solid that belongs to the family of nitrobenzaldehydes. This compound is known for its applications in various fields such as organic synthesis, medicinal chemistry, and advanced materials .

Mechanism of Action

Target of Action

4-Methyl-2-nitrobenzaldehyde is an organic compound that primarily targets the formation of alkenes and oximes . It is involved in the Wittig reaction, a common method for the preparation of alkenes . It can also react with hydroxylamine to form oximes .

Mode of Action

The primary mechanism of action involves the nucleophilic addition of a ylide to the electrophilic carbonyl group of this compound, forming a 4-membered ring intermediate. This intermediate then undergoes a bond rearrangement leading directly to the products: an alkene and a triphenylphosphine oxide . In the formation of oximes, the nitrogen acts as the nucleophile, reacting with the carbonyl group of the compound .

Biochemical Pathways

The compound is involved in the Wittig reaction pathway, which allows for the formation of alkenes . It also participates in the formation of oximes, a process that involves the reaction of aldehydes and ketones with hydroxylamine .

Result of Action

The result of the action of this compound is the formation of alkenes through the Wittig reaction and the formation of oximes when reacted with hydroxylamine . These reactions are essentially irreversible, leading to stable end products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Wittig reaction is sensitive to the pH of the environment, and the formation of oximes is catalyzed by acid . The compound’s stability and efficacy can also be affected by temperature and the presence of other reactive substances.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Biochemical Analysis

Biochemical Properties

4-Methyl-2-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic chemistry for the synthesis of various compounds. The compound’s nitro group is highly reactive, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes. The compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its interaction with cellular proteins can alter gene expression, affecting cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the modulation of various cellular processes, including cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects are essential for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo reduction to form 4-methyl-2-aminobenzaldehyde, which can further participate in other biochemical reactions . These metabolic pathways are crucial for the compound’s biological activity and its role in cellular metabolism. The interaction with specific enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its biological activity. For example, the compound’s distribution in the cytoplasm or nucleus can affect its interaction with cellular proteins and enzymes, modulating its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, can influence gene expression by interacting with transcription factors and other nuclear proteins. Similarly, its localization in the cytoplasm can affect metabolic pathways and enzyme activity, contributing to its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 4-methylbenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Another method involves the oxidation of 4-methyl-2-nitrobenzyl alcohol using Dess-Martin periodinane in dichloromethane at room temperature. The reaction is quenched with sodium thiosulfate, and the product is extracted and purified .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-nitrobenzaldehyde is unique due to the presence of both a methyl group and a nitro group on the benzaldehyde ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-methyl-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYADQPZUDULNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343546
Record name 4-Methyl-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-22-6
Record name 4-Methyl-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20357-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Methyl-2-nitrophenyl)methanol D139 (1.028 g, 6.15 mmol), pyridinium dichromate (3.47 g, 9.22 mmol)+molecular sieves (7 g, 6.15 mmol) in dry dichloromethane (DCM) (14 mL) was stirred under argon at R.T. overnight. The reaction mixture was filtered by silica/kieselguhr (1:1) and extracted with water and DCM. Organic layers were combined and evaporated to give a pale yellow solid which was used without further purification (0.665 g, 65.5%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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